

Application Notes and Protocols for Inflammasome Activation Assays in THP-1 Cells

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Compound of Interest

Compound Name: THP-1

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Introduction

The innate immune system serves as the body's first line of defense against invading pathogens and cellular damage.[1][2] A key component of this system is the inflammasome, a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[2][3] Inflammasomes assemble in the cytosol in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1 β and IL-18 into their mature, secreted forms, and induces a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[3][4][5]

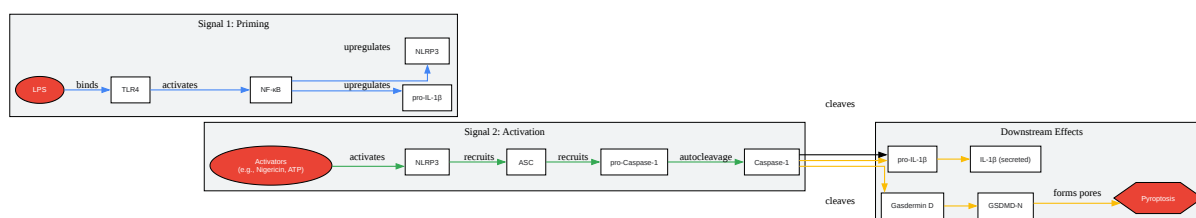
Several distinct inflammasome complexes have been identified, each triggered by specific stimuli. The most extensively studied include the NLRP3, NLRC4, and AIM2 inflammasomes.[1][3] The human monocytic cell line, **THP-1**, is a widely used and reliable model for studying inflammasome activation.[6][7][8] These cells can be differentiated into macrophage-like cells, which are physiologically relevant for investigating innate immune responses.[7][8][9]

These application notes provide detailed protocols for inducing and measuring the activation of NLRP3, NLRC4, and AIM2 inflammasomes in **THP-1** cells. The assays described herein are critical tools for researchers and drug development professionals seeking to understand the mechanisms of inflammatory diseases and to screen for novel therapeutic agents that modulate inflammasome activity.

Signaling Pathways and Experimental Workflow

The activation of the canonical inflammasome is a two-step process, involving a priming signal and an activation signal.[1][10]

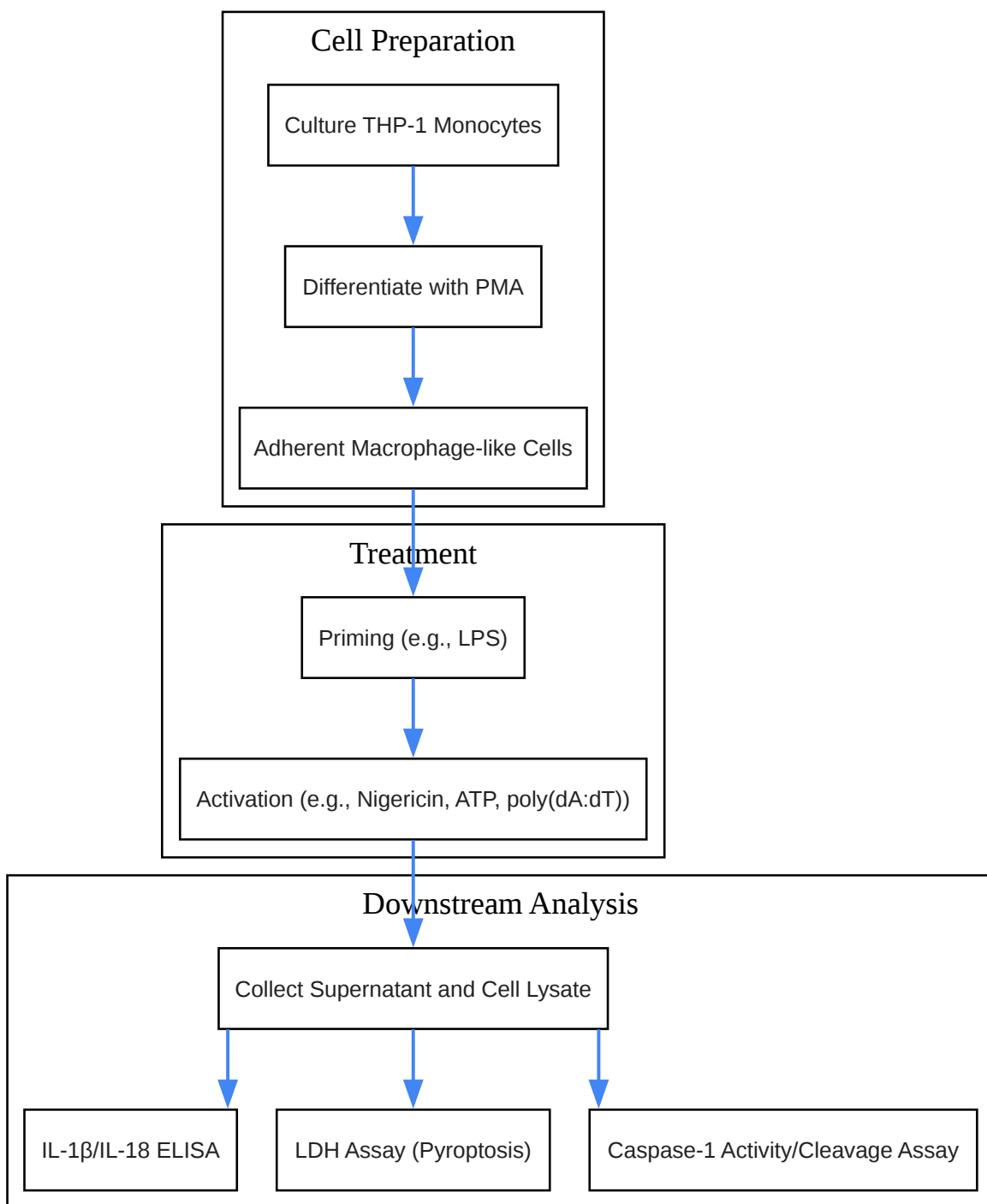
Inflammasome Activation Signaling Pathway



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Caption: Canonical two-step inflammasome activation pathway.

Experimental Workflow for Inflammasome Activation Assay



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Caption: Workflow for inflammasome activation assays in **THP-1** cells.

Experimental Protocols

I. THP-1 Cell Culture and Differentiation

This protocol details the steps for culturing and differentiating **THP-1** monocytes into adherent macrophage-like cells suitable for inflammasome activation studies.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)

Materials:

- **THP-1** cells (ATCC TIB-202)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- Phorbol 12-myristate 13-acetate (PMA)
- 6-well or 96-well tissue culture plates

Protocol:

- **Cell Culture:** Culture **THP-1** monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ humidified incubator.[\[9\]](#) Maintain cell density between 2×10^5 and 8×10^5 cells/mL.
- **Seeding:** Seed **THP-1** cells into 6-well or 96-well plates at a density of 2×10^6 cells/well or 1×10^5 cells/well, respectively.[\[9\]](#)
- **Differentiation:** Add PMA to the culture medium to a final concentration of 50-100 ng/mL.[\[9\]](#) [\[12\]](#)
- **Incubation:** Incubate the cells with PMA for 24-48 hours.[\[9\]](#)[\[13\]](#) During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.
- **Resting:** After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh RPMI 1640. Add fresh, PMA-free complete medium and rest the cells for at least 24 hours before proceeding with inflammasome activation experiments.

II. NLRP3 Inflammasome Activation

This protocol describes the two-step process for activating the NLRP3 inflammasome.

Materials:

- Differentiated **THP-1** cells
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- Opti-MEM or serum-free RPMI 1640

Protocol:

- Priming (Signal 1):
 - Replace the culture medium with fresh medium containing LPS at a concentration of 100 ng/mL to 1 µg/mL.[\[13\]](#)[\[14\]](#)
 - Incubate for 3-4 hours at 37°C.[\[14\]](#)
- Activation (Signal 2):
 - For Nigericin: Add Nigericin to the primed cells at a final concentration of 5-20 µM.[\[15\]](#)[\[16\]](#) Incubate for 30-60 minutes.
 - For ATP: Add ATP to the primed cells at a final concentration of 5 mM.[\[13\]](#)[\[14\]](#) Incubate for 30-60 minutes.
- Sample Collection: Following activation, collect the cell culture supernatant for downstream analysis of secreted cytokines and LDH. Cell lysates can also be prepared to analyze intracellular protein expression and caspase-1 cleavage.

III. NLRC4 Inflammasome Activation

This protocol is for activating the NLRC4 inflammasome, often using flagellin from Gram-negative bacteria.

Materials:

- Differentiated **THP-1** cells
- LPS (for priming)
- Purified Flagellin (e.g., from *Salmonella typhimurium*)
- Transfection reagent (for intracellular delivery of flagellin)

Protocol:

- Priming: Prime the differentiated **THP-1** cells with LPS (100 ng/mL) for 3-4 hours.
- Activation:
 - Prepare a complex of flagellin (e.g., 600 ng) and a suitable transfection reagent according to the manufacturer's instructions to facilitate its delivery into the cytoplasm.[\[17\]](#)
 - Add the flagellin-transfection reagent complex to the primed cells.
 - Incubate for 5 hours.[\[17\]](#)
- Sample Collection: Collect the supernatant and/or cell lysates for downstream analysis.

IV. AIM2 Inflammasome Activation

This protocol outlines the activation of the AIM2 inflammasome, which senses cytoplasmic double-stranded DNA.

Materials:

- Differentiated **THP-1** cells
- LPS (for priming)
- Synthetic double-stranded DNA (poly(dA:dT))
- Transfection reagent

Protocol:

- Priming: Prime the differentiated **THP-1** cells with LPS (100 ng/mL) for 3-4 hours.
- Activation:
 - Prepare a complex of poly(dA:dT) (e.g., 5 µg) and a suitable transfection reagent.[\[17\]](#)
 - Add the poly(dA:dT)-transfection reagent complex to the primed cells.
 - Incubate for 5 hours.[\[17\]](#)
- Sample Collection: Collect the supernatant and/or cell lysates for downstream analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from inflammasome activation assays in **THP-1** cells. Values are representative and may vary depending on experimental conditions.

Table 1: IL-1 β Secretion

Inflammasome	Priming (LPS)	Activator	IL-1 β (pg/mL) in Supernatant
Unstimulated	-	-	< 50
Primed Only	+	-	< 100
NLRP3	+	Nigericin (10 µM)	1500 - 3000
NLRP3	+	ATP (5 mM)	1000 - 2500
NLRC4	+	Flagellin (transfected)	800 - 2000
AIM2	+	poly(dA:dT) (transfected)	1000 - 2500

Table 2: Caspase-1 Activation

Inflammasome	Priming (LPS)	Activator	Caspase-1 Activity (Relative Luminescence Units)
Unstimulated	-	-	~1,000
Primed Only	+	-	~1,500
NLRP3	+	Nigericin (10 μ M)	20,000 - 40,000
NLRP3	+	ATP (5 mM)	15,000 - 30,000
NLRC4	+	Flagellin (transfected)	10,000 - 25,000
AIM2	+	poly(dA:dT) (transfected)	12,000 - 28,000

Table 3: Pyroptosis (LDH Release)

Inflammasome	Priming (LPS)	Activator	% Cytotoxicity (LDH Release)
Unstimulated	-	-	< 5%
Primed Only	+	-	< 10%
NLRP3	+	Nigericin (10 μ M)	40% - 70%
NLRP3	+	ATP (5 mM)	30% - 60%
NLRC4	+	Flagellin (transfected)	25% - 50%
AIM2	+	poly(dA:dT) (transfected)	30% - 55%

Downstream Analysis Protocols

V. IL-1 β ELISA

This protocol provides a general outline for measuring secreted IL-1 β in the cell culture supernatant using a sandwich ELISA kit.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol:

- Follow the specific instructions provided with your commercial human IL-1 β ELISA kit.
- Briefly, coat a 96-well plate with a capture antibody specific for human IL-1 β .
- Block the plate to prevent non-specific binding.
- Add standards and collected cell culture supernatants to the wells and incubate.
- Wash the plate and add a biotinylated detection antibody.
- Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
- Add a TMB substrate to develop a colored product.
- Stop the reaction and measure the absorbance at 450 nm.
- Calculate the concentration of IL-1 β in the samples based on the standard curve.

VI. Caspase-1 Activity Assay

This protocol describes a method to measure caspase-1 activity using a commercially available bioluminescent assay.[\[16\]](#)[\[21\]](#)

Protocol:

- Use a commercial caspase-1 activity assay kit (e.g., Caspase-Glo® 1).
- Add the caspase-1 reagent, which contains a specific substrate for caspase-1 linked to a pro-luminescent molecule, directly to the cells in the 96-well plate.
- Incubate at room temperature for the time specified by the manufacturer.
- Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase-1.

VII. LDH Cytotoxicity Assay

This protocol outlines the measurement of lactate dehydrogenase (LDH) released into the supernatant as an indicator of pyroptotic cell death.[22][23][24]

Protocol:

- Use a commercial LDH cytotoxicity assay kit.
- Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
- Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.
- Incubate the plate at room temperature, protected from light, for the time recommended by the manufacturer.
- The enzymatic reaction results in the formation of a colored formazan product.
- Measure the absorbance at the specified wavelength (e.g., 490 nm).
- To determine the percentage of cytotoxicity, lyse the remaining cells to measure the maximum LDH release and use the formula: % Cytotoxicity = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) x 100.

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